Genotoxicity Potency Ranking: Lycopsamine vs. Diester Pyrrolizidine Alkaloids in HepG2 Micronucleus Assay
In the cytokinesis-block micronucleus (CBMN) assay using human hepatoma HepG2 cells, lycopsamine required a 31.25-fold higher concentration to induce significant micronucleus formation compared to the most potent diester PAs. The lowest concentration at which significant micronucleus induction was observed for lycopsamine was 100 µM, whereas lasiocarpine and riddelliine induced significant genotoxicity at 3.2 µM [1]. This potency ranking was reproduced across multiple independent studies [2]. Benchmark dose modeling in primary human hepatocytes further confirmed lycopsamine among the lowest genotoxic potency PAs, with BMD values for cyclic and open diesters in the 0.1–10 µM range, followed by monoesters [3].
| Evidence Dimension | Lowest concentration inducing significant micronucleus formation |
|---|---|
| Target Compound Data | 100 µM |
| Comparator Or Baseline | Lasiocarpine: 3.2 µM; Riddelliine: 3.2 µM; Retrorsine: 32 µM; Echimidine: 32 µM; Seneciphylline: 100 µM; Europine: 100 µM |
| Quantified Difference | Lycopsamine requires 31.25-fold higher concentration than lasiocarpine/riddelliine; 3.125-fold higher than retrorsine/echimidine; equivalent to seneciphylline and europine within monoester class |
| Conditions | Human hepatoma HepG2 cells; cytokinesis-block micronucleus (CBMN) assay; dose-dependent exposure |
Why This Matters
This potency differential demonstrates that lycopsamine belongs to the lowest genotoxic potency tier among PAs, a critical distinction for risk assessment grouping and analytical method sensitivity requirements.
- [1] Hadi NSA, et al. Genotoxicity of selected pyrrolizidine alkaloids in human hepatoma cell lines HepG2 and Huh6. Mutat Res Genet Toxicol Environ Mutagen. 2021 Jan-Feb;861-862:503305. View Source
- [2] OPUS Würzburg. In vitro Studies on the Genotoxicity of Selected Pyrrolizidine Alkaloids. Doctoral Thesis, Graduate School of Life Sciences. 2024. View Source
- [3] Thibol L, et al. Structure-dependent relative toxic potencies of selected pyrrolizidine alkaloids. OPUS Würzburg / BTU Cottbus-Senftenberg. 2023. View Source
